

2-Amino-5-bromopyridine-d3 physical and chemical properties

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Compound of Interest

Compound Name: 2-Amino-5-bromopyridine-d3

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An In-depth Technical Guide to 2-Amino-5-bromopyridine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromopyridine-d3 is the deuterated analog of 2-amino-5-bromopyridine, a key building block in the synthesis of a wide array of pharmaceutical compounds and agrochemicals. The strategic incorporation of deuterium in place of hydrogen can significantly alter the metabolic profile of a molecule, often leading to improved pharmacokinetic properties such as a longer half-life and reduced toxicity. This technical guide provides a comprehensive overview of the physical and chemical properties of **2-Amino-5-bromopyridine-d3**, alongside detailed experimental protocols for its synthesis and analysis. While specific experimental data for the deuterated form is limited, this guide leverages available information on its non-deuterated counterpart to provide a thorough resource for researchers.

Physical and Chemical Properties

Quantitative data for **2-Amino-5-bromopyridine-d3** is sparse in publicly available literature. The properties of its non-deuterated analog, 2-Amino-5-bromopyridine, are therefore presented as a close approximation. It is important to note that properties such as melting and boiling

points are not expected to differ significantly upon deuteration, whereas molecular weight and spectral characteristics will be altered.

Property	2-Amino-5-bromopyridine-d3 (where available)	2-Amino-5-bromopyridine (for comparison)
Molecular Formula	C5H2D3BrN2[1]	C5H5BrN2
Molecular Weight	176.03 g/mol [1]	173.01 g/mol
CAS Number	952109-91-0[1]	1072-97-5
Appearance	-	Off-white to light powder or crystalline solid.
Melting Point	-	133-138 °C[2][3]
Boiling Point	-	230.9 °C at 760 mmHg
Solubility	10 mM in DMSO[1]	Soluble in methanol, chloroform, and ethyl acetate; slightly soluble in water.
pKa	-	The pKa of the pyridinium ion is approximately 5.25, similar to pyridine itself.

Spectroscopic Data

The introduction of deuterium atoms will lead to predictable changes in the spectroscopic data of **2-Amino-5-bromopyridine-d3** compared to its non-deuterated analog.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton signals corresponding to the deuterated positions on the pyridine ring will be absent. The remaining proton signals may exhibit slightly different chemical shifts and coupling constants. For 2-amino-5-bromopyridine in DMSO-d6, the following peaks are observed: δ 8.10 (d, 1H), 7.49 (t, 1H), 6.41 (d, 1H), 4.58 (s, 2H, -NH2). The exact positions of deuteration in commercially available **2-Amino-5-bromopyridine-d3** would need to be confirmed by NMR analysis.

- ^{13}C NMR: The carbon atoms bonded to deuterium will show a characteristic triplet in the proton-decoupled ^{13}C NMR spectrum due to C-D coupling. The chemical shifts of these carbons will be slightly upfield compared to the corresponding carbons in the non-deuterated compound.
- Mass Spectrometry (MS): The molecular ion peak in the mass spectrum of **2-Amino-5-bromopyridine-d3** will be observed at an m/z value that is 3 units higher than that of the non-deuterated compound, reflecting the presence of three deuterium atoms.
- Infrared (IR) Spectroscopy: The C-D stretching vibrations will appear at a lower frequency (around $2100\text{--}2300\text{ cm}^{-1}$) compared to the C-H stretching vibrations (around $2800\text{--}3000\text{ cm}^{-1}$).

Experimental Protocols

Synthesis of 2-Amino-5-bromopyridine-d3

A common route for the synthesis of 2-amino-5-bromopyridine involves the bromination of 2-aminopyridine. To synthesize the deuterated analog, a deuterated 2-aminopyridine starting material would be required. The following is a general protocol adapted from established methods for the non-deuterated compound.

Method 1: Bromination using N-Bromosuccinimide (NBS)

This method offers high regioselectivity for the 5-position.

Materials:

- 2-Aminopyridine-d (deuterated at the desired positions)
- N-Bromosuccinimide (NBS)
- Acetone
- Ethanol

Procedure:

- Dissolve deuterated 2-aminopyridine in acetone.

- Cool the solution to 10 °C in an ice bath.
- Slowly add a solution of NBS in acetone dropwise to the cooled solution over 30 minutes.
- Stir the reaction mixture for an additional 30 minutes at 10 °C.
- Remove the acetone under reduced pressure.
- Recrystallize the crude product from 90% ethanol to yield **2-Amino-5-bromopyridine-d3**.

Method 2: Bromination using Phenyltrimethylammonium Tribromide

This method provides a mild reaction condition.

Materials:

- 2-Aminopyridine-d (deuterated at the desired positions)
- Phenyltrimethylammonium tribromide
- Dichloromethane or Chloroform
- Saturated sodium chloride solution
- Anhydrous sodium sulfate
- Benzene (for recrystallization)

Procedure:

- Dissolve deuterated 2-aminopyridine and phenyltrimethylammonium tribromide in dichloromethane or chloroform.
- Stir the mixture at 20-50 °C for 1-3 hours.
- Wash the reaction mixture with a saturated sodium chloride solution.
- Separate the organic layer and dry it over anhydrous sodium sulfate.

- Filter and remove the solvent by rotary evaporation.
- Recrystallize the crude product from benzene to obtain **2-Amino-5-bromopyridine-d3**.

Purification and Analysis

Purification Workflow



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Caption: A general workflow for the purification of **2-Amino-5-bromopyridine-d3**.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The following HPLC method, developed for the non-deuterated 2-amino-5-bromopyridine, can be used as a starting point for the analysis of the deuterated compound. Method optimization may be required.

Instrumentation:

- HPLC system with a UV detector

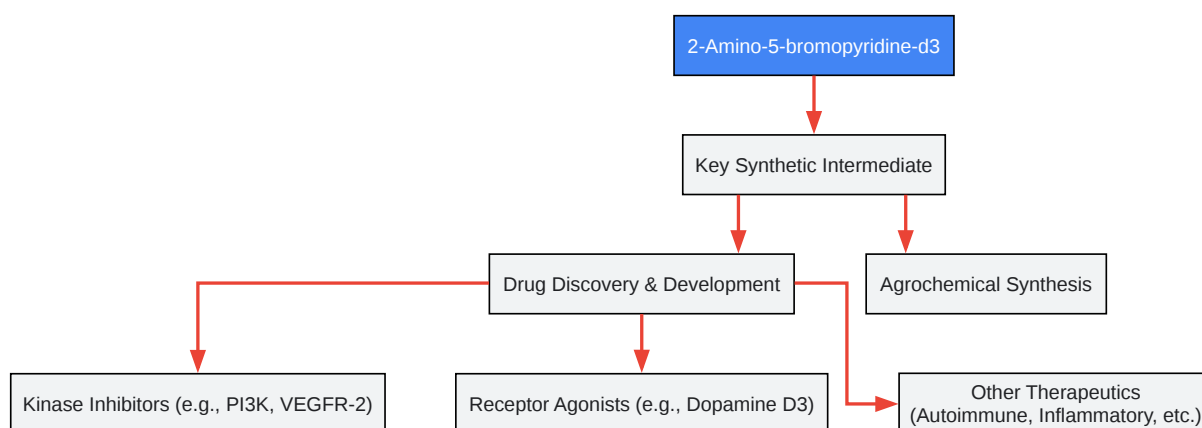
Chromatographic Conditions:

- Column: Hypersil BDS C18 (5 μ m, 250 x 4.6 mm)
- Mobile Phase: Acetonitrile/Water (40/60, v/v)
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection Wavelength: 245 nm
- Injection Volume: 5 μ L

Applications in Research and Drug Development

2-Amino-5-bromopyridine and its deuterated analog are valuable intermediates in medicinal chemistry. The presence of the amino and bromo functionalities allows for a variety of chemical transformations, making it a versatile scaffold for the synthesis of more complex molecules.

Logical Relationship of Applications



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